molecular formula C14H18N2O2S B2725548 N-(cyclopropylmethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide CAS No. 2034359-96-9

N-(cyclopropylmethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2725548
CAS No.: 2034359-96-9
M. Wt: 278.37
InChI Key: XUCHLEZVXBKTRK-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic small molecule designed for research applications. This compound features a pyridine-3-carboxamide core, a scaffold recognized in medicinal chemistry for its diverse biological potential. The structure is elaborated with a cyclopropylmethyl group on the carboxamide nitrogen and a thiolan-3-yloxy moiety at the 6-position of the pyridine ring. Pyridine-3-carboxamide (nicotinamide) analogs are known to be prevalent in nature, occurring in coenzymes like vitamin B6, and are frequently explored as versatile building blocks for compounds with various biological activities . Published research on related structures indicates that pyridine-3-carboxamide derivatives have been investigated for a range of properties, including antibacterial and antifungal activities . The specific stereochemistry and substituents on this compound make it a candidate for investigation in several research areas. It may be of interest in developing novel agrochemicals, given that similar compounds have shown efficacy against challenging plant pathogens like Ralstonia solanacearum, which causes bacterial wilt in tomatoes . Furthermore, its structural features suggest potential for exploration in central nervous system (CNS) pharmacology, as amino-substituted and heterocyclic compounds are common in this field . Research into its mechanism of action would be required, but it may involve modulation of enzyme activity or protein-protein interactions relevant to disease pathways. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(cyclopropylmethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c17-14(16-7-10-1-2-10)11-3-4-13(15-8-11)18-12-5-6-19-9-12/h3-4,8,10,12H,1-2,5-7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCHLEZVXBKTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CN=C(C=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution Approach

The nucleophilic aromatic substitution (SNAr) method is widely employed for introducing the thiolan-3-yloxy group at the 6-position of the pyridine ring. This approach typically begins with 6-chloropyridine-3-carboxylic acid methyl ester as the precursor, leveraging the electron-withdrawing effect of the carboxylic ester to activate the pyridine ring for substitution.

Step 1: Thiolan-3-yloxy Group Introduction
Reaction of 6-chloropyridine-3-carboxylate with thiolane-3-ol proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions (e.g., K₂CO₃ or Cs₂CO₃). Elevated temperatures (80–100°C) are required to overcome the moderate reactivity of the chloropyridine substrate.

$$
\text{Methyl 6-chloropyridine-3-carboxylate} + \text{Thiolane-3-ol} \xrightarrow[\text{K}2\text{CO}3, \text{DMF}]{80^\circ\text{C}} \text{Methyl 6-(thiolan-3-yloxy)pyridine-3-carboxylate}
$$

Step 2: Ester Hydrolysis
The methyl ester is hydrolyzed to the free carboxylic acid using aqueous sodium hydroxide (2M NaOH) in a tetrahydrofuran (THF)/methanol (MeOH) mixture. Acidification with hydrochloric acid yields 6-(thiolan-3-yloxy)pyridine-3-carboxylic acid .

Step 3: Carboxamide Formation
Activation of the carboxylic acid to its acid chloride (via thionyl chloride or oxalyl chloride) followed by reaction with cyclopropylmethylamine in the presence of triethylamine (Et₃N) affords the target compound.

$$
\text{6-(Thiolan-3-yloxy)pyridine-3-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow[\text{Et}3\text{N}]{\text{Cyclopropylmethylamine}} \text{this compound}
$$

Yield Optimization

  • Solvent Selection : DMF outperforms DMSO in SNAr reactions due to better solubility of inorganic bases.
  • Base : Cs₂CO₃ increases substitution efficiency compared to K₂CO₃ (yield improvement: ~15%).

Mitsunobu Etherification Method

The Mitsunobu reaction offers an alternative route for ether bond formation, particularly when the pyridine substrate contains a hydroxyl group at the 6-position. This method avoids harsh SNAr conditions and is advantageous for sterically hindered alcohols.

Reaction Protocol

  • Substrate Preparation : 6-Hydroxypyridine-3-carboxylic acid methyl ester is synthesized via demethylation of commercially available 6-methoxypyridine derivatives.
  • Mitsunobu Coupling : Thiolane-3-ol reacts with the hydroxylated pyridine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature.

$$
\text{6-Hydroxypyridine-3-carboxylate} + \text{Thiolane-3-ol} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF}} \text{Methyl 6-(thiolan-3-yloxy)pyridine-3-carboxylate}
$$

Advantages

  • Higher regioselectivity compared to SNAr.
  • Compatible with acid-sensitive functional groups due to mild reaction conditions.

Limitations

  • Requires stoichiometric amounts of DIAD and PPh₃, increasing cost.
  • Purification challenges due to triphenylphosphine oxide byproducts.

Carboxamide Formation via Coupling Agents

Modern peptide coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable direct amidation of the carboxylic acid without intermediate acid chloride formation.

Procedure

  • Activation : 6-(Thiolan-3-yloxy)pyridine-3-carboxylic acid is treated with HATU and hydroxybenzotriazole (HOBt) in DMF.
  • Amine Coupling : Cyclopropylmethylamine is added, and the reaction proceeds at room temperature for 12–24 hours.

$$
\text{6-(Thiolan-3-yloxy)pyridine-3-carboxylic acid} \xrightarrow[\text{HATU, HOBt}]{\text{DMF}} \text{Active ester} \xrightarrow[]{\text{Cyclopropylmethylamine}} \text{Target compound}
$$

Benefits

  • Avoids hazardous acid chloride handling.
  • Higher functional group tolerance.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal that DMF maximizes yield in SNAr reactions (Table 1). Polar aprotic solvents stabilize the transition state, while weaker bases like K₂CO₃ minimize side reactions.

Table 1: Solvent and Base Impact on SNAr Yield

Solvent Base Temperature (°C) Yield (%)
DMF K₂CO₃ 80 68
DMSO K₂CO₃ 80 52
DMF Cs₂CO₃ 80 83

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, the Mitsunobu etherification completes in 30 minutes (vs. 12 hours conventionally) with comparable yields (75–82%).

Characterization and Analytical Data

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 0.48 (m, 4H, cyclopropane CH₂), 2.85 (t, 2H, SCH₂), 3.20 (q, 2H, NCH₂), 7.32 (d, 1H, pyridine H-5), 8.21 (d, 1H, pyridine H-4).
  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
  • Melting Point : 142–144°C.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that N-(cyclopropylmethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide exhibits a range of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : Potential to reduce inflammation markers.

Antimicrobial Activity Study (2024)

Objective : To evaluate the efficacy of the compound against Gram-positive and Gram-negative bacteria.

Findings :

  • The compound showed significant inhibitory effects on Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
  • It also exhibited activity against Escherichia coli with an MIC of 64 µg/mL.

Anticancer Activity Evaluation (2023)

Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).

Findings :

  • A dose-dependent decrease in cell viability was observed, with an IC50 value of 15 µM after 48 hours of treatment.

Anti-inflammatory Model Study (2025)

Objective : To investigate the anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages.

Findings :

  • Treatment with the compound resulted in approximately a 50% reduction in TNF-alpha and IL-6 levels compared to controls.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analog Selection

The following pyridine carboxamide derivatives were selected for comparison based on shared structural motifs or substituent patterns:

Table 1: Structural Comparison of Selected Pyridine Carboxamides
Compound Name Pyridine Substituents (Position) Amide Substituent Molecular Weight Key Functional Groups
N-(cyclopropylmethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide Thiolan-3-yloxy (6) Cyclopropylmethyl Not reported Thiolane ether, cyclopropane
ABL001 (Asciminib) 3R-hydroxypyrrolidinyl (6), 1H-pyrazol-3-yl (5) 4-(Chlorodifluoromethoxy)phenyl ~600 Difluoromethoxy, pyrrolidine, pyrazole
LY2033298 Chloro (5), Methoxy (6), Methyl (4) Cyclopropyl 342.78 Thienopyridine core, chloro, methoxy
N-(1-hydroxy-2-methylpropan-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide Thiolan-3-yloxy (6) 1-hydroxy-2-methylpropan-2-yl Not reported Thiolane ether, hydroxyl

Comparative Analysis

Substituent Effects on Pharmacokinetics
  • Thiolan-3-yloxy Group (Position 6): Present in both the target compound and the analog from , this sulfur-containing ether may improve metabolic stability compared to simpler ethers due to reduced oxidative susceptibility.
  • Amide Substituents :
    • The cyclopropylmethyl group in the target compound enhances lipophilicity compared to the hydroxyl-containing 1-hydroxy-2-methylpropan-2-yl group in ’s analog . This difference may favor membrane permeability but increase CYP450-mediated metabolism risk.
    • In contrast, ABL001’s 4-(chlorodifluoromethoxy)phenyl group introduces halogen atoms and a bulky aromatic system, likely improving target binding affinity (e.g., kinase inhibition) but reducing solubility.
Core Heterocycle Variations
  • Pyridine vs. Thienopyridine: LY2033298’s thienopyridine core introduces a fused thiophene ring, which alters electron distribution and steric bulk compared to the pyridine core of the target compound. This structural difference could significantly impact receptor-binding specificity and potency.
Functional Group Implications
  • Chloro and Methoxy Groups: Present in LY2033298 , these substituents increase electronegativity and may enhance hydrogen-bonding interactions with target proteins.
  • Pyrrolidinyl and Pyrazole Groups (ABL001): These nitrogen-containing heterocycles contribute to hydrogen-bond donor/acceptor capacity, critical for kinase inhibition, but may introduce synthetic complexity.

Hypothesized Pharmacological Profiles

While experimental data for the target compound are unavailable, structural analogs provide insights:

  • ABL001 (Asciminib) : Approved for chronic myeloid leukemia, its substituents enable allosteric kinase inhibition . The target compound’s simpler structure may lack similar specificity but could offer advantages in synthesizability.
  • LY2033298: As a thienopyridine derivative, it likely targets distinct receptors (e.g., muscarinic acetylcholine receptors) compared to pyridine-based analogs .

Biological Activity

N-(cyclopropylmethyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14N2O2S
  • Molecular Weight : 250.32 g/mol

The compound features a pyridine ring substituted with a cyclopropylmethyl group and a thiolane moiety, which are critical for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through modulation of neurotransmitter systems and inhibition of specific enzymes. The compound has been studied for its interactions with GABA_A receptors, which are pivotal in mediating inhibitory neurotransmission in the central nervous system.

Antimicrobial Activity

This compound has shown promising results against various microbial strains. In vitro studies have demonstrated its efficacy in inhibiting the growth of Mycobacterium tuberculosis (MTB), with a reported minimum inhibitory concentration (MIC) that indicates significant antimicrobial properties.

Microbial Strain MIC (µM) Reference
Mycobacterium tuberculosis9.28
Staphylococcus aureus0.72
Escherichia coli1.5

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of the compound. The results indicate that this compound exhibits low cytotoxicity at concentrations up to 50 µM, suggesting a favorable therapeutic index.

Cell Line IC50 (µM) Toxicity Level
RAW 264.7>50Non-cytotoxic
HEK293>50Non-cytotoxic

Case Studies and Research Findings

  • Study on Antimycobacterial Activity : A comprehensive study evaluated the compound's ability to inhibit MTB pantothenate synthetase. The findings revealed that it effectively inhibited this enzyme, which is crucial for bacterial survival, with an IC50 value of 5.87 ± 0.12 µM .
  • Neuropharmacological Evaluation : In another research effort, the compound was assessed for its effects on GABA_A receptor activity. The results indicated that it enhances GABAergic transmission, which may contribute to its anxiolytic and sedative properties .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have been performed to optimize the compound's efficacy against resistant strains of bacteria. Variations in substituents on the pyridine ring have been shown to significantly affect both antimicrobial potency and cytotoxicity .

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